The compound H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, commonly known as Substance P, is a neuropeptide that plays a crucial role in the central nervous system as a neurotransmitter and neuromodulator. Its significance lies in its involvement in various physiological processes, including pain transmission, stress response, and inflammation. Substance P is characterized by its specific amino acid sequence, which includes lysine, proline, glutamine, phenylalanine, glycine, leucine, and methionine.
Substance P was first discovered in 1931 by von Euler and Gaddum and later chemically characterized by Leeman and colleagues in 1971. It is primarily found in the brain and spinal cord of mammals, where it coexists with classical neurotransmitters . The endogenous receptor for Substance P is the neurokinin-1 receptor (NK-1 receptor), which mediates its effects on pain and other physiological responses .
Substance P belongs to a class of peptides known as tachykinins. These peptides are distinguished by their C-terminal sequence and are implicated in various biological functions, particularly in the nervous system. Tachykinins are known to modulate pain perception, stress responses, and inflammatory processes .
The synthesis of Substance P can be achieved through several methods, including chemical synthesis and extraction from biological sources. One common approach involves isolating it from the bovine hypothalamus. The process typically includes homogenizing the tissue in an acetone and hydrochloric acid solution, followed by filtration and extraction with petroleum ether. The crude extract is then purified using column chromatography and paper electrophoresis .
Chemical synthesis of Substance P often employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the support and deprotected to yield the final product .
Substance P undergoes various biochemical reactions in physiological environments. It can interact with the neurokinin-1 receptor leading to signal transduction pathways that mediate pain perception and inflammatory responses. Additionally, it is subject to enzymatic degradation by peptidases such as chymotrypsin and pepsin .
The interaction between Substance P and its receptor involves clathrin-mediated endocytosis. Upon binding to the neurokinin-1 receptor, Substance P induces internalization of the receptor-ligand complex into clathrin-coated vesicles. This process is crucial for receptor recycling and signal termination within cells .
Substance P exerts its effects primarily through activation of the neurokinin-1 receptor located on target cells in the nervous system. Upon binding, this interaction triggers intracellular signaling cascades involving phospholipase C activation, leading to increased intracellular calcium levels and subsequent cellular responses such as neurotransmitter release.
Research indicates that Substance P plays a role in modulating pain pathways within the spinal cord and brain regions associated with emotional responses. It also influences neurogenic inflammation through vasodilation and increased vascular permeability .
Substance P appears as a white powder when freeze-dried. It is stable under low pH conditions but can be easily inactivated when exposed to high pH or proteolytic enzymes .
Substance P has significant applications in scientific research and medicine:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0